3-Chloro-1-butene

Catalog No.
S602498
CAS No.
563-52-0
M.F
C4H7Cl
M. Wt
90.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-1-butene

CAS Number

563-52-0

Product Name

3-Chloro-1-butene

IUPAC Name

3-chlorobut-1-ene

Molecular Formula

C4H7Cl

Molecular Weight

90.55 g/mol

InChI

InChI=1S/C4H7Cl/c1-3-4(2)5/h3-4H,1H2,2H3

InChI Key

VZGLVCFVUREVDP-UHFFFAOYSA-N

SMILES

CC(C=C)Cl

Synonyms

3-chloro-1-butene

Canonical SMILES

CC(C=C)Cl

3-Chloro-1-butene is an organic compound with the molecular formula C₄H₇Cl and a molecular weight of 90.55 g/mol. It is a colorless to almost colorless liquid at room temperature, characterized by a boiling point of 64 °C and a flash point of -27 °C . The compound is known for its reactivity due to the presence of both a chlorine atom and an alkene functional group, making it valuable in various

3-Chloro-1-butene is a hazardous compound and requires proper handling procedures. Here are some key safety concerns:

  • Highly flammable: Vapors readily ignite and can form explosive mixtures with air [].
  • Acute toxicity: Harmful if swallowed or inhaled. Causes severe skin burns and eye damage [].
  • Skin sensitization: May cause allergic skin reactions upon prolonged exposure [].

Additional Considerations

  • Mechanism of Action: 3-Chloro-1-butene itself does not have a known biological mechanism of action. However, it can serve as a precursor for various biologically active compounds.
  • Case Studies: Scientific literature primarily focuses on the synthesis and applications of 3-Chloro-1-butene in organic chemistry research. Specific case studies related to its safety or environmental impact might be limited.

Precursor in Polymer Synthesis:

3-Chloro-1-butene serves as a crucial intermediate in the production of polychloroprene, a synthetic rubber commonly known as neoprene. The chlorination of 1-butene with hydrochloric acid and chlorine gas yields 3-chloro-1-butene, which subsequently undergoes polymerization to form polychloroprene. This elastomer possesses valuable properties like resilience, water resistance, and flame retardancy, making it widely used in various applications, including wetsuits, hoses, and electrical insulation [, ].

Organic Synthesis Building Block:

Due to its reactive nature, 3-chloro-1-butene finds application as a versatile building block in organic synthesis. Its presence of a chlorine atom and a double bond allows for participation in various chemical reactions, enabling the construction of more complex molecules. Researchers utilize 3-chloro-1-butene in reactions like nucleophilic substitution, addition reactions, and elimination reactions to synthesize diverse organic compounds, including pharmaceuticals, agrochemicals, and specialty materials [].

  • Nucleophilic Substitution: It can undergo nucleophilic substitution reactions, such as reacting with sodium ethoxide in ethanol to form 3-ethoxy-1-butene. This reaction is second-order, first-order in 3-chloro-1-butene .
  • Elimination Reactions: The compound can also undergo elimination reactions to form alkenes, particularly when treated with strong bases.
  • Isomerization: It can isomerize to other butenes under specific conditions, which has been studied in gas-phase experiments .

While specific biological activity data for 3-chloro-1-butene is limited, it is noted to be harmful if inhaled and may cause skin irritation or allergic reactions . Its reactivity suggests potential applications in biological systems, although safety precautions are necessary due to its hazardous nature.

3-Chloro-1-butene can be synthesized through several methods:

  • Chlorination of Butene: The most common method involves the chlorination of butene using chlorine gas or thionyl chloride under controlled conditions.
  • Alkylation Reactions: It can also be produced via alkylation processes involving chlorinated hydrocarbons and alkenes.

3-Chloro-1-butene finds various applications across different fields:

  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds, particularly in the production of pharmaceuticals and agrochemicals.
  • Polymer Production: The compound can be utilized in the production of polymers through polymerization reactions.

3-Chloro-1-butene shares similarities with other chlorinated alkenes. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaBoiling PointUnique Features
1-ChlorobuteneC₄H₉Cl60 °CSaturated carbon chain
2-ChlorobuteneC₄H₉Cl56 °CDifferent position of chlorine
3-Chloro-2-buteneC₄H₇Cl62 °CIsomeric form with different double bond location

Uniqueness: 3-Chloro-1-butene's unique position of the chlorine atom allows for distinct reactivity patterns compared to its isomers, making it particularly valuable in synthetic organic chemistry.

XLogP3

1.9

GHS Hazard Statements

Aggregated GHS information provided by 74 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (55.41%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H302 (45.95%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (44.59%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (97.3%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (44.59%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (44.59%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

563-52-0

Wikipedia

3-chloro-1-butene

General Manufacturing Information

1-Butene, 3-chloro-: ACTIVE

Dates

Modify: 2023-08-15

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